N-[3-(1H-imidazol-1-yl)propyl]benzamide
Description
N-[3-(1H-Imidazol-1-yl)propyl]benzamide is a benzamide derivative featuring a 1H-imidazole moiety linked via a three-carbon propyl chain to the benzamide nitrogen. This structure serves as a scaffold for developing bioactive molecules, particularly in medicinal chemistry, due to the imidazole group's ability to participate in hydrogen bonding and metal coordination . The compound's synthetic versatility allows for modifications at the benzamide aromatic ring or the imidazole-propyl chain, enabling tailored physicochemical and pharmacological properties.
Properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)benzamide |
InChI |
InChI=1S/C13H15N3O/c17-13(12-5-2-1-3-6-12)15-7-4-9-16-10-8-14-11-16/h1-3,5-6,8,10-11H,4,7,9H2,(H,15,17) |
InChI Key |
CWXFZWARVRQJDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Ring
Key analogs differ in substituents on the benzamide ring, influencing electronic, steric, and pharmacokinetic profiles.
Key Observations :
- Halogenated derivatives (e.g., 3-Br) exhibit increased hydrophobicity (logP ~2.0), favoring membrane permeability .
- Biphenyl substitution (compound 9) increases molecular weight and π-π stacking interactions, critical for receptor binding .
Modifications to the Imidazole-Propyl Chain
Variations in the imidazole-propyl linker or additional functional groups alter pharmacodynamics:
Key Observations :
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